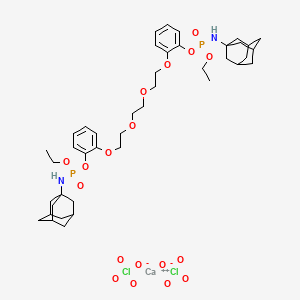
Calcium(2+), (1,2-ethanediylbis(oxy-2,1-ethanediyloxy)-2,1-phenylene)bis(ethyl tricyclo(3.3.1.1(sup 3,7))dec-1-ylphosphoramidate))-, diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Calcium(2+), (1,2-ethanediylbis(oxy-2,1-ethanediyloxy)-2,1-phenylene)bis(ethyl tricyclo(3311(sup 3,7))dec-1-ylphosphoramidate))-, diperchlorate” is a complex organophosphorus compound It features a calcium ion coordinated with a bisphosphoramidate ligand, which includes a phenylene group and tricyclodecyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the preparation of the bisphosphoramidate ligand and its subsequent coordination with calcium ions. Typical reaction conditions might include:
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: Lewis acids or bases to facilitate ligand coordination.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of such complex compounds would require:
High-purity reagents: To ensure the quality and consistency of the final product.
Controlled environments: To maintain reaction conditions and prevent contamination.
Scalable processes: Techniques such as continuous flow synthesis might be employed to produce larger quantities efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: The tricyclodecyl groups could be oxidized under strong oxidizing conditions.
Substitution: The phenylene group might participate in electrophilic aromatic substitution reactions.
Coordination: The calcium ion can form complexes with other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Electrophiles: For substitution reactions, reagents like halogens or nitro compounds.
Ligands: For coordination reactions, ligands such as ethylenediamine or crown ethers.
Major Products
Oxidation products: Oxidized derivatives of the tricyclodecyl groups.
Substitution products: Phenylene derivatives with various substituents.
Coordination complexes: New complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might serve as a catalyst or catalyst precursor in organic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Delivery: The compound could be explored for its ability to deliver calcium ions in biological systems.
Biochemical Research: Used as a probe or reagent in studying calcium-dependent processes.
Industry
Polymer Science:
Electronics: Use in the development of advanced electronic materials.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific application. For example:
Catalysis: The calcium ion might activate substrates through coordination, facilitating various reactions.
Drug Delivery: The compound could release calcium ions in a controlled manner, interacting with biological targets such as calcium channels or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium bisphosphonates: Compounds like alendronate or risedronate, used in treating bone diseases.
Organophosphorus compounds: Such as phosphoramidates and phosphonates, with various industrial and biological applications.
Uniqueness
Structural Complexity: The presence of tricyclodecyl groups and a phenylene backbone makes this compound unique.
Propriétés
Numéro CAS |
135719-18-5 |
|---|---|
Formule moléculaire |
C42H62CaCl2N2O18P2 |
Poids moléculaire |
1055.9 g/mol |
Nom IUPAC |
calcium;N-[[2-[2-[2-[2-[2-[(1-adamantylamino)-ethoxyphosphoryl]oxyphenoxy]ethoxy]ethoxy]ethoxy]phenoxy]-ethoxyphosphoryl]adamantan-1-amine;diperchlorate |
InChI |
InChI=1S/C42H62N2O10P2.Ca.2ClHO4/c1-3-51-55(45,43-41-25-31-19-32(26-41)21-33(20-31)27-41)53-39-11-7-5-9-37(39)49-17-15-47-13-14-48-16-18-50-38-10-6-8-12-40(38)54-56(46,52-4-2)44-42-28-34-22-35(29-42)24-36(23-34)30-42;;2*2-1(3,4)5/h5-12,31-36H,3-4,13-30H2,1-2H3,(H,43,45)(H,44,46);;2*(H,2,3,4,5)/q;+2;;/p-2 |
Clé InChI |
NAPPLPSHCUAOSU-UHFFFAOYSA-L |
SMILES canonique |
CCOP(=O)(NC12CC3CC(C1)CC(C3)C2)OC4=CC=CC=C4OCCOCCOCCOC5=CC=CC=C5OP(=O)(NC67CC8CC(C6)CC(C8)C7)OCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


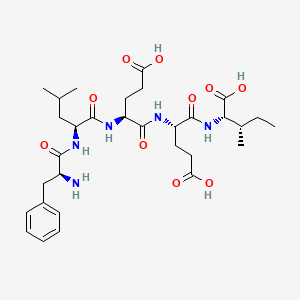
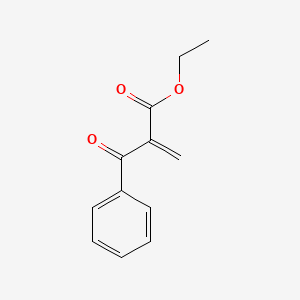
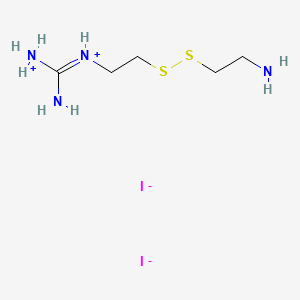
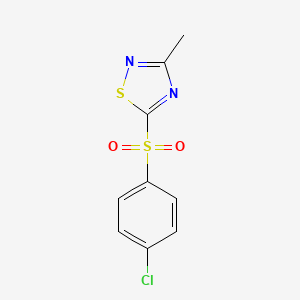
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
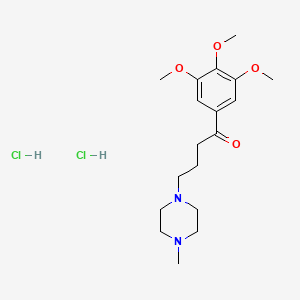



![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
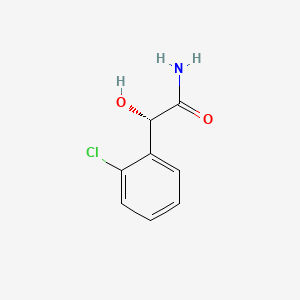
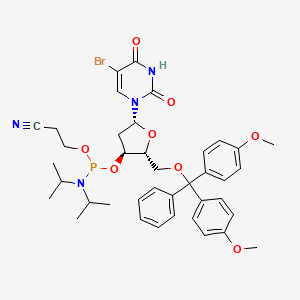

![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
